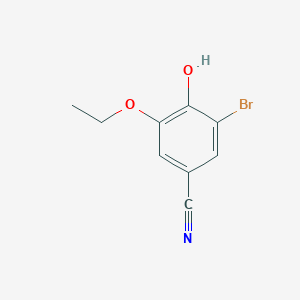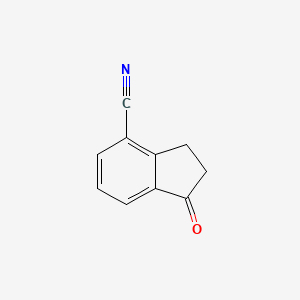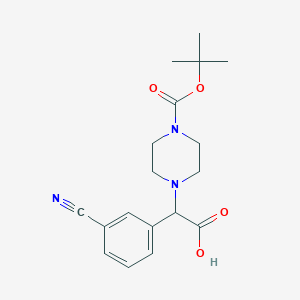
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is an organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a cyanophenyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid typically involves multiple steps:
Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Introduction of the cyanophenyl group: The Boc-protected piperazine is then reacted with 3-cyanobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form 1-Boc-4-(3-cyanobenzyl)piperazine.
Formation of the acetic acid moiety: The final step involves the reaction of 1-Boc-4-(3-cyanobenzyl)piperazine with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyanophenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the cyanophenyl group can interact with specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid: Similar structure but with the cyanophenyl group in the para position.
2-(4-Boc-piperazinyl)-2-(2-cyanophenyl)acetic acid: Similar structure but with the cyanophenyl group in the ortho position.
2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid: Similar structure but with a nitrophenyl group instead of a cyanophenyl group.
Uniqueness
2-(4-Boc-piperazinyl)-2-(3-cyanophenyl)acetic acid is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the Boc-protected piperazine ring and the cyanophenyl group provides a distinct chemical profile that can be advantageous in various applications.
Propriétés
IUPAC Name |
2-(3-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-9-7-20(8-10-21)15(16(22)23)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHJMPXOXMYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376110 |
Source


|
| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-33-9 |
Source


|
| Record name | α-(3-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-boc-piperazinyl)-2-(3-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
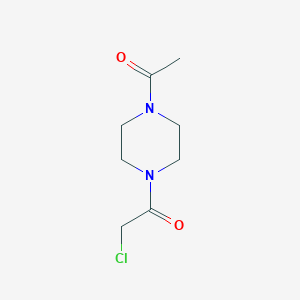
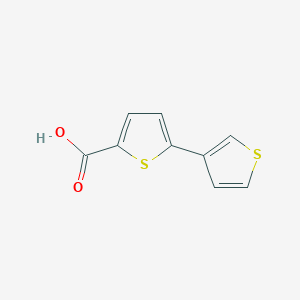
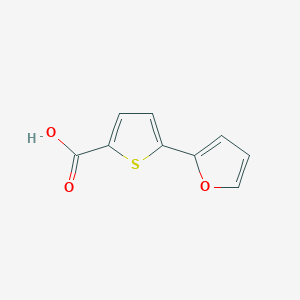
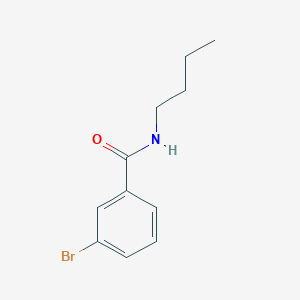
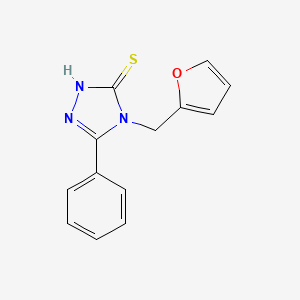
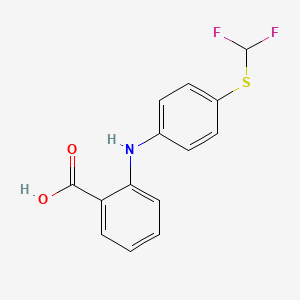
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)

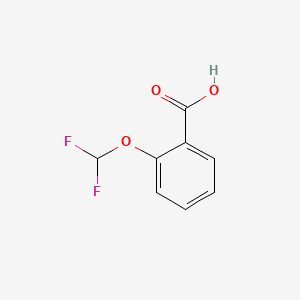
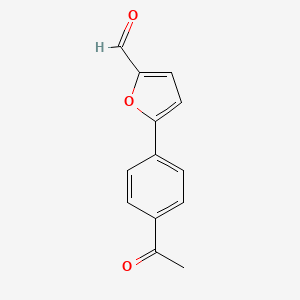
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)
